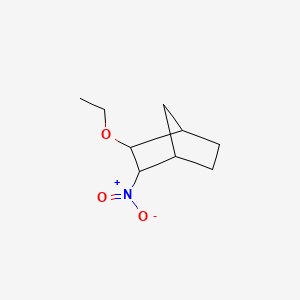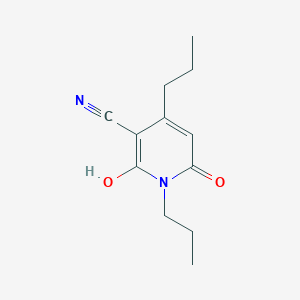
1,2-dibenzylhydrazine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-dibenzylhydrazine dihydrochloride can be synthesized through the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves heating the reactants in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-dibenzylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidation products.
Reduction: It can be reduced to form hydrazines or other reduction products.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction may produce hydrazines .
Wissenschaftliche Forschungsanwendungen
1,2-dibenzylhydrazine dihydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,2-dibenzylhydrazine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in electrophilic substitution reactions. It can also form reactive intermediates that interact with biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylhydrazine dihydrochloride: Similar in structure but with only one benzyl group.
1,2-dimethylhydrazine dihydrochloride: Similar in structure but with methyl groups instead of benzyl groups.
Uniqueness
1,2-dibenzylhydrazine dihydrochloride is unique due to its two benzyl groups, which provide distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable reagent in organic synthesis and various scientific applications .
Eigenschaften
Molekularformel |
C14H18Cl2N2 |
|---|---|
Molekulargewicht |
285.2 g/mol |
IUPAC-Name |
1,2-dibenzylhydrazine;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H |
InChI-Schlüssel |
IZLWSUOBGQVHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNNCC2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)










